![molecular formula C16H23N7 B2806460 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2415511-33-8](/img/structure/B2806460.png)
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes two pyrimidine rings and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 2,6-dimethylpyrimidine with piperazine under controlled conditions.
Coupling Reaction: The piperazine intermediate is then coupled with N,N-dimethylpyrimidin-4-amine. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
This compound is investigated for its potential therapeutic applications. Its structure suggests it could act on specific molecular targets, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety may facilitate binding to these targets, while the pyrimidine rings can participate in various biochemical interactions. These interactions can modulate the activity of the targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the piperazine and dimethylamine groups.
N,N-Dimethylpyrimidin-4-amine: Similar in having the dimethylamine group but lacks the piperazine and additional pyrimidine ring.
Uniqueness
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its dual pyrimidine rings and piperazine moiety, which confer distinct chemical and biological properties. This structure allows for diverse interactions and applications that are not possible with simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-9-16(20-13(2)19-12)23-7-5-22(6-8-23)15-10-14(21(3)4)17-11-18-15/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLBFWGFGAIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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